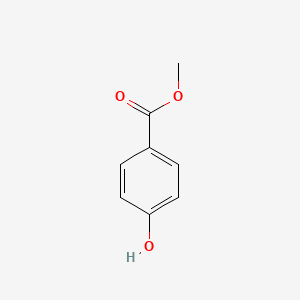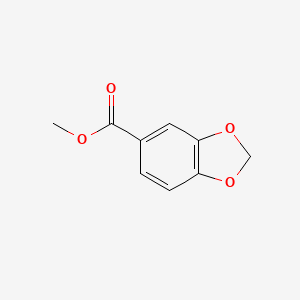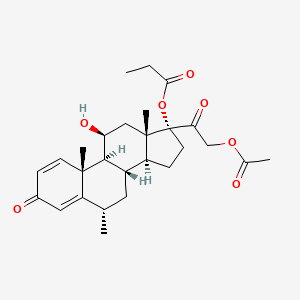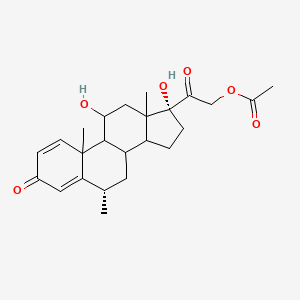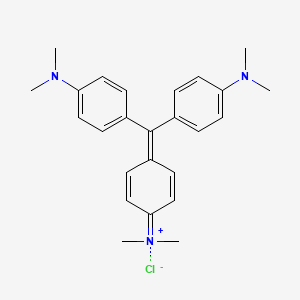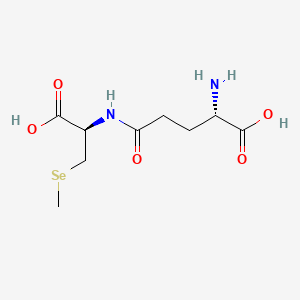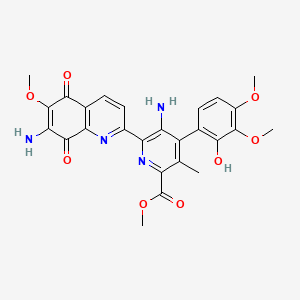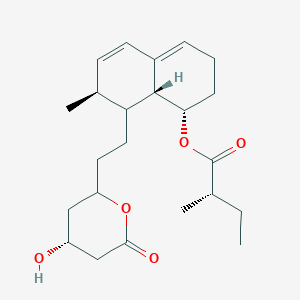
Compactin
描述
Mevastatin, also known as compactin or ML-236B, is a hypolipidemic agent that belongs to the statins class . It was isolated from the mold Penicillium citrinum by Akira Endo in the 1970s, and identified as a HMG-CoA reductase inhibitor . Although it was the first statin drug discovered, it was never marketed .
Synthesis Analysis
The biosynthesis of mevastatin primarily occurs via a type 1 PKS pathway . It proceeds in the PKS pathway until it reaches a hexaketide state where it undergoes a Diels-Alder cyclization . After cyclization, it continues via the PKS pathway to a nonaketide, after which it is released and undergoes oxidation and dehydration .Molecular Structure Analysis
Mevastatin has a molecular formula of C23H34O5 and a molar mass of 390.52 g/mol . It is structurally similar to the HMG, a substituent of the endogenous substrate of HMG-CoA reductase .Chemical Reactions Analysis
Mevastatin acts to lower hepatic production of cholesterol by competitively inhibiting HMG-CoA reductase, the enzyme that catalyzes the rate-limiting step in the cholesterol biosynthesis pathway via the mevalonic acid pathway .Physical And Chemical Properties Analysis
Mevastatin is a small molecule with a weight average of 390.52 .科学研究应用
降胆固醇剂
Compactin 是由三共株式会社的恩多昭 博士发现的一种突破性药物。 它是一种 3-羟基-3-甲基戊二酰辅酶 A (HMG)-CoA 还原酶的竞争性抑制剂,而 HMG-CoA 还原酶是胆固醇生物合成过程中的调控酶 。 这种抑制会导致体内甲羟戊酸水平降低,从而产生多效性作用 。 This compound 酸性形式的结构与酶的天然底物 HMG 非常相似,并且具有很高的亲和力,因此可以特异性有效地抑制这种酶 。
高脂血症治疗
This compound 促进了用于治疗高脂血症的一类药物(他汀类)的开发,这些药物可以有效且安全地降低胆固醇 。 他汀类药物通过竞争性抑制 HMG-CoA 还原酶来安全地降低人体胆固醇水平,而 HMG-CoA 还原酶是人体胆固醇合成过程中的限速酶 。
预防和治疗血管疾病
他汀类药物,包括 this compound,极大地有助于预防和治疗致命性血管疾病,如心肌梗塞和脑梗塞 。 它们上调低密度脂蛋白 (LDL) 受体,从而降低血液中的 LDL 胆固醇 。
其他他汀类药物的生产
This compound 被认为是第一种他汀类药物,并促进了其他他汀类药物的开发,如洛伐他汀、普伐他汀、辛伐他汀、阿托伐他汀和氟伐他汀 。 其中一些在结构上是相似的,因为它们都具有羟基-六氢-萘环 。
商业化生产
各种真菌被用于 this compound 的商业化生产 。 通过使用不同的策略来提高产量,产量已经提高到最初产量的约 900 倍 。
遗传学研究
最近,负责 this compound 生产的基因序列已经被克隆并测序 。 这为遗传学研究和操作开辟了新的途径,以提高 this compound 的产量。
作用机制
Target of Action
Compactin, also known as Mevastatin or ML-236B, primarily targets the enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the regulation of cholesterol biosynthesis .
Mode of Action
This compound is a competitive inhibitor of HMG-CoA reductase . It has a structural similarity to the natural substrate of the enzyme, HMG . This allows this compound to bind to the reductase enzyme with a binding affinity 10,000 times greater than the HMG-CoA substrate itself . This compound is a pro-drug that is activated by in vivo hydrolysis of the lactone ring .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound leads to a reduction in the levels of mevalonic acid in the body . This affects the cholesterol biosynthesis pathway, leading to a decrease in the production of cholesterol . The main 18-carbon skeleton of this compound is prepared by an iterative highly reducing polyketide synthase (PKS) that requires an endogenous enoyl reductase (ER) for activity .
Pharmacokinetics
It is activated in vivo via hydrolysis of the lactone ring . This suggests that the compound undergoes metabolic activation after administration.
Result of Action
The result of this compound’s action is a reduction in the body’s cholesterol levels . By inhibiting HMG-CoA reductase, this compound reduces the synthesis of cholesterol, leading to lower levels of cholesterol in the body . This makes this compound effective in the prevention and treatment of cardiovascular diseases such as myocardial and cerebral infarctions .
安全和危害
属性
IUPAC Name |
[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h6,8-9,14-15,17-20,22,24H,4-5,7,10-13H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLFOPYRIVGYMJ-INTXDZFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040684 | |
| Record name | Mevastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mevastatin is structurally similar to the HMG, a substituent of the endogenous substrate of HMG-CoA reductase. Mevastatin is a prodrug that is activated in vivo via hydrolysis of the lactone ring. The hydrolyzed lactone ring mimics the tetrahedral intermediate produced by the reductase allowing the agent to bind with 10,000 times greater affinity than its natural substrate. The bicyclic portion of mevastatin binds to the coenzyme A portion of the active site. | |
| Record name | Mevastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
73573-88-3 | |
| Record name | Mevastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73573-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mevastatin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mevastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mevastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl(2S)-2-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mevastatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UQM1K0W9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Mevastatin?
A1: Mevastatin is a potent and specific competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase [, , , , , ]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol.
Q2: How does Mevastatin's inhibition of HMG-CoA reductase affect cholesterol levels?
A2: By inhibiting HMG-CoA reductase, Mevastatin effectively blocks the production of mevalonate, thereby reducing the availability of this precursor for cholesterol biosynthesis. This leads to a decrease in intracellular cholesterol levels [, , ].
Q3: Does Mevastatin impact other cellular processes besides cholesterol synthesis?
A3: Yes, Mevastatin also affects the synthesis of non-sterol isoprenoids, which are crucial for various cellular functions such as cell growth, differentiation, and signal transduction [, , ]. It can impact protein prenylation, a post-translational modification essential for the localization and function of many signaling proteins [, , ]. This interference with protein prenylation contributes to Mevastatin's diverse biological effects.
Q4: How does Mevastatin impact bone resorption?
A4: Research suggests that Mevastatin inhibits bone resorption by interfering with the fusion of pre-osteoclasts into mature, multinucleated osteoclasts. It also disrupts the actin ring in osteoclasts, a structure crucial for bone resorption []. These effects are attributed to Mevastatin's inhibition of protein prenylation, which is essential for osteoclast formation and function.
Q5: Can Mevastatin induce apoptosis in certain cell types?
A5: Yes, studies have shown that Mevastatin can induce apoptosis in various cell types, including leukemia cells [, ], myeloma cells [], and vascular smooth muscle cells []. The mechanisms underlying Mevastatin-induced apoptosis are complex and may involve multiple pathways, including the disruption of mitochondrial function and activation of caspase cascades [, ].
Q6: What is the molecular formula and weight of Mevastatin?
A6: Mevastatin's molecular formula is C23H36O5, and its molecular weight is 392.52 g/mol.
Q7: Is there spectroscopic data available for Mevastatin?
A7: Yes, studies have used techniques like mass spectrometry and UV spectrometry to identify and characterize Mevastatin [, ]. Additionally, NMR spectroscopy has been employed to elucidate the structure of Mevastatin and its derivatives [, ].
Q8: What are some strategies for improving Mevastatin's stability and bioavailability?
A8: Formulation strategies, such as the use of specific excipients or encapsulation techniques, can enhance Mevastatin's stability, solubility, and bioavailability. These strategies aim to protect the drug from degradation and improve its delivery to the target site.
Q9: Does Mevastatin have any catalytic properties?
A9: Mevastatin itself does not possess intrinsic catalytic activity. It functions as an enzyme inhibitor, specifically targeting HMG-CoA reductase to exert its pharmacological effects.
Q10: Have computational methods been employed to study Mevastatin?
A11: Yes, computational chemistry and modeling techniques like molecular docking have been used to study the interaction between Mevastatin and its target, HMG-CoA reductase. These simulations help visualize the binding mode and interactions at the molecular level [].
Q11: How do structural modifications of Mevastatin affect its activity?
A12: Modifications to Mevastatin's structure can significantly influence its potency, selectivity, and pharmacological properties. For instance, the presence of a closed-ring structure is crucial for its inhibitory activity against HMG-CoA reductase, as evidenced by the lack of activity observed with the open-ring structure of Pravastatin [, ]. Specific structure-activity relationship studies exploring different Mevastatin analogs provide detailed insights into these relationships.
Q12: How does the activity of Mevastatin compare to other statins?
A13: Atorvastatin has been shown to be 10-fold more potent in vitro against Plasmodium falciparum than other statins, including Mevastatin [].
Q13: What in vitro models have been used to study the effects of Mevastatin?
A13: Various cell-based assays and in vitro models have been employed to investigate Mevastatin's effects. These include studies using:
- Cultured mammalian cells: To assess Mevastatin's impact on cholesterol synthesis, DNA replication, cell cycle progression, and differentiation [, , , , , ].
- Cancer cell lines: To evaluate its antiproliferative and pro-apoptotic effects [, , , ].
- Bone marrow-derived macrophages: To study its effects on cholesterol ester accumulation [].
- Microbial cells: To investigate its impact on hydrogen production in microbial electrolysis cells [].
Q14: What animal models have been used to study Mevastatin?
A14: Animal models have been valuable tools in Mevastatin research. Examples include:
- Rodent models: To evaluate its hypocholesterolemic activity and effects on cholesterol synthesis in various tissues [].
- Mouse models: To investigate its effects on bone formation and resorption [].
- Chicken embryo models: To study the anti-angiogenic effects of Mevastatin [].
Q15: Are there any notable findings from in vivo studies using Mevastatin?
A17: Research using a mouse model of bone transplantation demonstrated that topical administration of Mevastatin led to increased bone mass in isografted bone []. The study suggests that this effect may be mediated by enhanced bone turnover and the upregulation of bone morphogenetic protein-2 (BMP-2) and receptor activator of NF-kB ligand (RANKL) mRNA expression.
Q16: Are there known mechanisms of resistance to Mevastatin?
A18: Research indicates that prolonged exposure to Mevastatin can lead to the development of resistance in some cell lines. For example, one study generated a Mevastatin-resistant mouse cell line (CR200) with a 100-fold higher resistance to the inhibitor []. This resistance was attributed to two primary defects:
Q17: How is Mevastatin typically analyzed and quantified?
A17: Various analytical techniques are employed for the characterization and quantification of Mevastatin, including:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying Mevastatin and its related compounds in various matrices, such as fermentation broth and biological samples [, , ].
- Thin-Layer Chromatography (TLC): A simpler and more rapid method for separating and detecting Mevastatin and related compounds, particularly useful for screening purposes [].
- Mass Spectrometry (MS): This technique provides accurate mass measurements and structural information, often coupled with HPLC for enhanced sensitivity and selectivity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



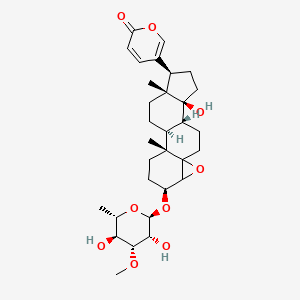
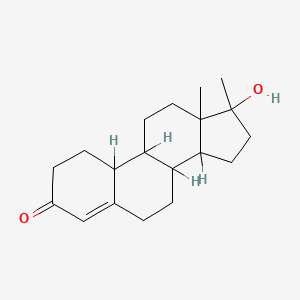

![methyl (1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1676465.png)

